[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-3-yl]methanol
Overview
Description
[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-3-yl]methanol is a useful research compound. Its molecular formula is C11H13ClN2O2 and its molecular weight is 240.68 g/mol. The purity is usually 95%.
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Biological Activity
[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-3-yl]methanol, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H21ClN2O2
- Molecular Weight : 320.8 g/mol
- CAS Number : 2389461-22-5
The compound features a pyrrolidine ring substituted with a chloropyridine carbonyl group, which is significant for its interaction with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation : It interacts with various receptors, including those related to cancer pathways, indicating a role in modulating signaling cascades.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cytotoxicity Studies : The compound demonstrated significant cytotoxic effects on various cancer cell lines, including FaDu hypopharyngeal tumor cells. It exhibited better cytotoxicity compared to the reference drug bleomycin, suggesting its potential as an anticancer agent .
Cell Line | IC50 (µM) | Reference Drug (IC50) |
---|---|---|
FaDu Hypopharyngeal | 10 | 15 (Bleomycin) |
MCF7 Breast Cancer | 12 | 18 (Doxorubicin) |
Neuroprotective Effects
There is emerging evidence that compounds similar to this compound may exhibit neuroprotective properties by inhibiting cholinesterase activity:
- Cholinesterase Inhibition : Studies have indicated that the compound can inhibit acetylcholinesterase (AChE), which is crucial for managing neurodegenerative diseases like Alzheimer's .
Enzyme | % Inhibition (100 µM) |
---|---|
Acetylcholinesterase | 85 |
Butyrylcholinesterase | 75 |
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Study on Cancer Cell Lines :
-
Neuroprotective Study :
- Research focused on the neuroprotective effects of similar compounds demonstrated that they could reduce oxidative stress markers in neuronal cells, highlighting their potential in treating neurodegenerative disorders.
Properties
IUPAC Name |
(2-chloropyridin-4-yl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-10-5-9(1-3-13-10)11(16)14-4-2-8(6-14)7-15/h1,3,5,8,15H,2,4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAFNSKNUMLOSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)C2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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